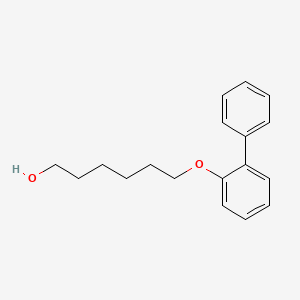

6-(2-Phenyl-phenoxy)hexane-1-ol

Description

6-(2-Phenyl-phenoxy)hexane-1-ol is a substituted hexanol derivative featuring a phenoxy group at the sixth carbon and a hydroxyl group at the first carbon. The compound’s structure suggests it may exhibit characteristics influenced by both the hydrophobic aromatic ring and the hydrophilic alcohol group, making it relevant in organic synthesis, fragrance industries, or as an intermediate in pharmaceutical development .

Properties

Molecular Formula |

C18H22O2 |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

6-(2-phenylphenoxy)hexan-1-ol |

InChI |

InChI=1S/C18H22O2/c19-14-8-1-2-9-15-20-18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13,19H,1-2,8-9,14-15H2 |

InChI Key |

XTYDODOHJOEBAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

6-Phenyl-1-hexanol (CAS 2430-16-2)

- Molecular Formula : C₁₂H₁₈O

- Molecular Weight : 178.28 g/mol

- Structure : A straight-chain alcohol with a phenyl group at the sixth carbon.

- Key Features :

- Safety : Requires careful handling to avoid inhalation or ingestion risks .

6-Phenyl-5-hexen-2-yn-1-ol (CAS 96851-44-4)

- Molecular Formula : C₁₂H₁₂O

- Molecular Weight : 172.23 g/mol

- Structure : Contains a triple bond (C≡C) at position 2 and a double bond (C=C) at position 3.

- Key Features: Unsaturated bonds increase reactivity, making it suitable for click chemistry or polymer synthesis. Lower molecular weight compared to 6-phenyl-1-hexanol may enhance volatility .

Hexan-1-ol (CAS 111-27-3)

- Molecular Formula : C₆H₁₄O

- Molecular Weight : 102.18 g/mol

- Structure : A simple six-carbon primary alcohol.

- Key Features: Found in natural aromas (e.g., olives, wines) and synthesized via lipoxygenase pathways. Acts as a precursor for esters like hexyl acetate, which contribute to fruity or floral notes .

- Safety : Classified as flammable (H226) and moderately toxic (H302, H312) .

3-Sulfonyl Hexane-1-ol Acetate (3-SHA)

- Molecular Formula: Not explicitly provided, but likely C₈H₁₆O₄S.

- Key Features: Sulfonyl and acetate groups enhance stability and aroma potency. Produced by non-enological yeasts (e.g., P. kluyveri) and contributes to specific wine or fruit aromas .

Functional Group and Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.